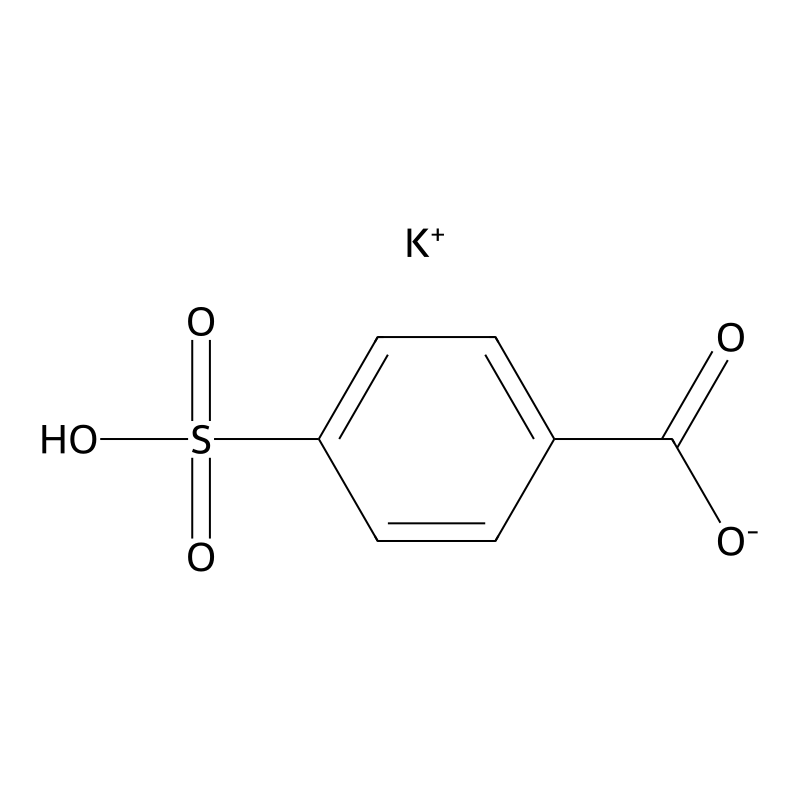Potassium 4-carboxybenzenesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Intercalating Agent:
Potassium 4-carboxybenzenesulfonate, also known as Potassium 4-sulfobenzoic acid, exhibits intercalating properties. Intercalation refers to the process of inserting molecules (guests) between the layers (hosts) of layered materials. This characteristic makes it valuable in research related to layered materials like layered double hydroxides (LDHs) and graphene oxide. Studies explore its potential applications in areas like:
- Energy storage: Intercalation of potassium 4-carboxybenzenesulfonate into LDHs can enhance their electrochemical performance for energy storage applications like batteries and supercapacitors. Source: )
- Catalysis: Intercalation within layered materials can modify their catalytic properties. Research investigates the use of potassium 4-carboxybenzenesulfonate for the development of novel catalysts for various reactions. Source: )
Other Potential Applications:
Beyond its intercalating properties, research is exploring other potential applications of potassium 4-carboxybenzenesulfonate, including:
Potassium 4-carboxybenzenesulfonate, with the chemical formula C₇H₅KO₅S and the identifier CID 517074 in the PubChem database, is an organic compound that features both carboxylic acid and sulfonic acid functional groups. It is characterized by a benzene ring substituted with a carboxyl group (-COOH) at the para position relative to a sulfonate group (-SO₃K). This compound is soluble in water, making it useful in various applications, particularly in biochemical and analytical chemistry contexts .
- Acid-Base Reactions: The sulfonate group can act as a weak acid, allowing for protonation and deprotonation processes.
- Metal Complexation: The compound can form coordination complexes with transition metals, as demonstrated in studies involving copper(II) salts where it reacts to yield crystalline products .
- Esterification: The carboxylic acid group can undergo esterification reactions with alcohols under acidic conditions.
Potassium 4-carboxybenzenesulfonate can be synthesized through several methods:
- Direct Sulfonation: Starting from 4-carboxybenzoic acid, sulfonation can be performed using sulfur trioxide or chlorosulfonic acid followed by neutralization with potassium hydroxide.
- Neutralization Reaction: The reaction of 4-sulfobenzoic acid with potassium hydroxide can yield potassium 4-carboxybenzenesulfonate directly.
- Crystallization from Aqueous Solutions: After synthesis, the compound can be purified through recrystallization from water .
Potassium 4-carboxybenzenesulfonate has various applications across different fields:
- Analytical Chemistry: Used as a reagent in chromatography and other analytical techniques.
- Biochemistry: Serves as a buffer component or stabilizing agent in biochemical assays.
- Material Science: Employed in the synthesis of polymeric materials due to its functional properties.
Studies on the interactions of potassium 4-carboxybenzenesulfonate with other compounds show that it can form complexes with metal ions, which may alter the reactivity and stability of both the metal complex and the ligand itself. Such interactions are crucial for applications in catalysis and material science .
Several compounds share structural similarities with potassium 4-carboxybenzenesulfonate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Potassium benzenesulfonate | Contains only sulfonic acid group | Lacks carboxyl group |
| Sodium 4-carboxybenzenesulfonate | Similar structure but sodium salt instead of potassium | Different solubility characteristics |
| Potassium 4-sulfobenzoic acid | Contains sulfonic acid but lacks carboxyl group | Does not have dual functional groups |
Potassium 4-carboxybenzenesulfonate stands out due to its dual functionality, combining both carboxyl and sulfonic acid groups, which enhances its reactivity and application potential compared to similar compounds.
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








